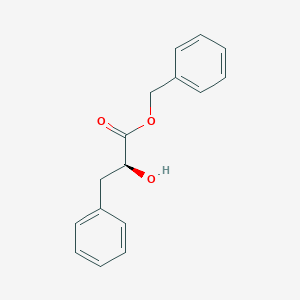

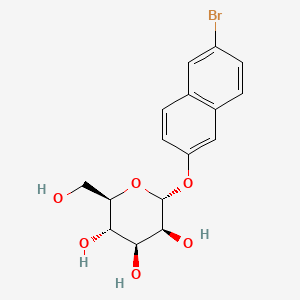

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Descripción general

Descripción

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a chiral compound that is of interest in various chemical syntheses and biological studies. It is related to several compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, (S)-2-Benzyl-3-chloropropionic acid, a compound with structural similarities to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, was synthesized from (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid by asymmetric hydrogenation using a ruthenium complex, followed by acetylthiolation to yield a subunit of an enkephalinase inhibitor . Additionally, the Reformatsky reaction has been employed to synthesize related compounds, such as methyl 3-hydroxy-2-methyl-3-phenylpropionates, which are structurally similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate . Another study presented a synthetic route for racemic 2-hydroxymethyl-3-phenylpropionic acid, which shares the phenylpropionic acid moiety with benzyl (S)-(-)-2-hydroxy-3-phenylpropionate .

Molecular Structure Analysis

The molecular structure of compounds related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has been analyzed in various studies. For example, the molecular structure of methyl 2-benzyl-2-cyano-3-phenylpropionate, which is similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, was found to form hydrogen-bonded sheets due to a combination of C-H...O and C-H...pi(arene) hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has been investigated. For instance, the metabolism of benzoic acid in horses produced 3-hydroxy-3-phenylpropionic acid, which is structurally related and suggests that similar compounds may undergo metabolic transformations involving the addition of carbon fragments to benzoyl CoA . Another study on the biosynthesis of benzoic acid and salicylic acid identified 3-hydroxy-3-phenylpropanoic acid as an intermediate, indicating that related compounds may be involved in biosynthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-hydroxypropionate, a fragrance ingredient structurally related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, have been reviewed. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, and its toxicology and dermatology profiles have been summarized, including physical properties and acute toxicity data . Additionally, the regioselective synthesis of 3-phenylpropionic acid and derivatives by catalytic carbonylation of benzylic substrates has been reported, which may provide insights into the reactivity and properties of benzyl (S)-(-)-2-hydroxy-3-phenylpropionate .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Bacterial Utilization

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, as a derivative of phenylpropionic acid, finds relevance in studies on bacterial metabolism and utilization of aromatic acids. Escherichia coli strains have been shown to utilize aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, metabolizing them into products such as succinate, pyruvate, and acetaldehyde (Burlingame & Chapman, 1983). These findings illustrate the bacterial capacity to break down complex organic compounds, including those related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate.

Synthesis and Chemical Transformations

The compound's significance extends to the field of organic chemistry, particularly in stereospecific synthesis. Research has detailed the synthesis of (R)-2-hydroxy-2-phenylpropionic acid and its isomers, which are structurally related to benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Inch, Ley & Rich, 1968). Such studies contribute to understanding the intricacies of asymmetric synthesis and the manipulation of molecular structures for specific applications.

Microbial and Enzymatic Reactions

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate's relevance is also seen in the study of microbial hydroxylation processes. Research on the hydroxylation of 2-phenylpropionic acid, a related compound, by various microorganisms like Streptomyces rimosus, offers insights into enzymatic reactions and microbial biotransformation capabilities (Kuge, Mochida & Uwajima, 1991). These studies contribute to a broader understanding of how microorganisms can modify and interact with complex organic molecules.

Agricultural and Environmental Implications

The compound and its derivatives have implications in agriculture and environmental science. Studies on the inhibition of plant pathogens like Phytophthora parasitica by aromatic acids, which include phenylpropionic acid derivatives, suggest potential applications in plant disease management and environmental protection (Snook, Csinos & Chortyk, 1992).

Nutritional and Digestive Studies

Research into the metabolism of hydroxycinnamic acids in the digestive tracts of livestock and humans highlights the relevance of benzyl (S)-(-)-2-hydroxy-3-phenylpropionate and its derivatives in nutrition and digestive processes (Chesson et al., 1999). Understanding these metabolic pathways is crucial for advancing knowledge in human and animal nutrition, as well as in developing dietary strategies and supplements.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULYMQQCZRWQB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438979 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

CAS RN |

7622-21-1 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)